

DMT-locMeC(bz) phosphoramidite chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DMT-locMeC(bz) phosphoramidite

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An In-Depth Technical Guide to DMT-locMeC(bz) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DMT-locMeC(bz) phosphoramidite**, a crucial building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document details its chemical structure and properties, outlines experimental protocols for its use, and describes the biological signaling pathways influenced by the resulting LNA-modified oligonucleotides.

Chemical Structure and Properties

DMT-locMeC(bz) phosphoramidite, systematically named DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite, is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The "loc" designation indicates the presence of a locked nucleic acid modification, which confers unique structural and functional properties to the resulting oligonucleotide.

The key structural features include:

A 5-methylcytidine base, which is protected with a benzoyl (bz) group at the N4 position.



- A Locked Nucleic Acid (LNA) modification, where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in an N-type (C3'-endo) conformation, which is ideal for binding to complementary RNA.
- A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function, which is removed at each coupling cycle during synthesis.
- A ß-cyanoethylphosphoramidite group at the 3'-position, which is the reactive moiety that
 enables the formation of the phosphodiester linkage to the next nucleotide in the growing
 oligonucleotide chain.

A representative chemical structure is provided below:

Caption: Conceptual Diagram of **DMT-locMeC(bz) Phosphoramidite** Structure.

Quantitative Properties

The following table summarizes the key quantitative properties of **DMT-locMeC(bz) phosphoramidite**.

Property	Value	Reference(s)
Chemical Formula	C48H54N5O9P	[1][2]
Molecular Weight	875.94 g/mol	[1][2]
CAS Number	206055-82-5	[1][2]
Purity (by ³¹ P-NMR)	≥98.0%	[2][3]
Purity (by HPLC)	≥98.0%	[2][3]
Water Content	<0.4%	[2][3]
Residual Solvent	≤3 wt. %	[2][3]

Solubility and Handling

DMT-locMeC(bz) phosphoramidite is typically dissolved in anhydrous acetonitrile for use in automated oligonucleotide synthesizers. However, unlike many other phosphoramidites, the 5-



methyl-cytidine derivative can be less soluble and may require a co-solvent to prevent crystallization. A common practice is to use a mixture of 10-20% dichloromethane or tetrahydrofuran (THF) in acetonitrile to ensure complete dissolution.[1]

Experimental Protocols Synthesis of LNA Phosphoramidites (General Protocol)

The synthesis of LNA phosphoramidites is a multi-step process that involves the chemical modification of a nucleoside to introduce the LNA scaffold, followed by protection of the functional groups and finally phosphitylation. A general, efficient method for the phosphitylation step has been described.[4][5]

Key Steps:

- Preparation of the Protected LNA Nucleoside: This involves the synthesis of the bicyclic sugar moiety and its attachment to the appropriately protected 5-methylcytosine base. The 5'-hydroxyl group is protected with a DMT group.
- Phosphitylation: The 3'-hydroxyl group of the protected LNA nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 4,5-dicyanoimidazole (DCI).[4][6] This reaction is typically carried out under anhydrous conditions to yield the final phosphoramidite.

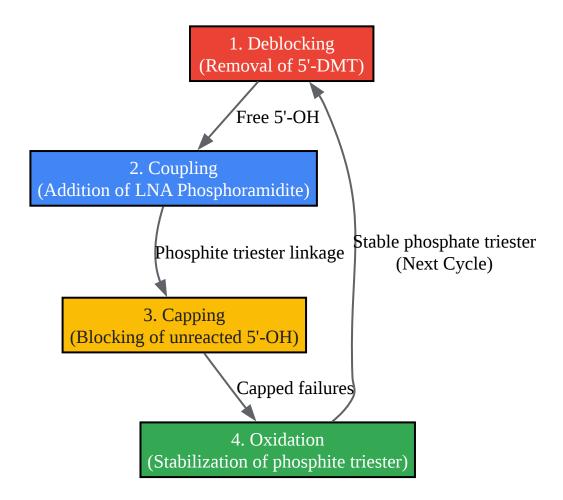
Solid-Phase Synthesis of LNA-Containing Oligonucleotides

The synthesis of oligonucleotides containing LNA monomers follows the standard phosphoramidite solid-phase synthesis cycle.[7][8] However, due to the increased steric hindrance of the LNA monomers, some modifications to the standard protocol are required.[9]

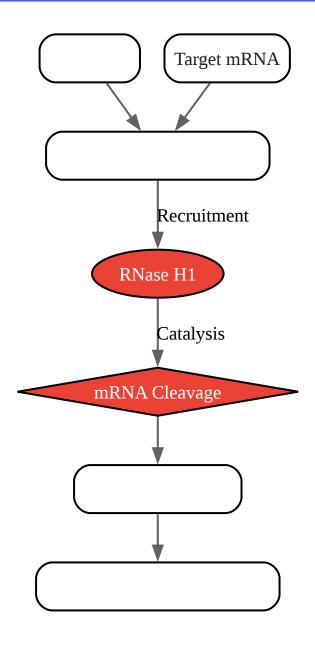
The Synthesis Cycle:

The automated synthesis cycle consists of four main steps that are repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.[10]









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- To cite this document: BenchChem. [DMT-locMeC(bz) phosphoramidite chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338969#dmt-locmec-bz-phosphoramidite-chemicalstructure-and-properties]

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